![molecular formula C7H6Cl2FN B1451075 3,6-Dichloro-2-fluorobenzylamine CAS No. 916420-66-1](/img/structure/B1451075.png)
3,6-Dichloro-2-fluorobenzylamine
Overview
Description
3,6-Dichloro-2-fluorobenzylamine is a chemical compound used in laboratory settings . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Molecular Structure Analysis
The molecular formula of 3,6-Dichloro-2-fluorobenzylamine is C7H6Cl2FN . The average mass is 194.034 Da and the monoisotopic mass is 192.986130 Da .Physical And Chemical Properties Analysis
3,6-Dichloro-2-fluorobenzylamine is a solid crystalline substance with an amine-like odor . It has a pH range of 44-47 .Scientific Research Applications
Material Science
In material science, 3,6-Dichloro-2-fluorobenzylamine could be utilized in the creation of novel polymers or coatings. Its chemical structure allows for the introduction of fluorine, which can impart materials with enhanced stability and resistance to corrosive environments. This makes it a candidate for research into materials that require durability in harsh chemical conditions .
Chemical Synthesis
This compound is also valuable in organic synthesis. It can act as an intermediate in the preparation of more complex molecules. Its dichloro and fluoro substituents are reactive sites that can undergo further chemical transformations, enabling the synthesis of a wide array of organic compounds, which are essential in both research and industrial applications .
Agriculture
In the agricultural sector, while 3,6-Dichloro-2-fluorobenzylamine itself may not have direct applications, its structural analogs, particularly those containing dichloro and fluoro groups, have been used in the synthesis of herbicides. Research into similar compounds could lead to the development of new agrochemicals that help manage weed resistance .
Environmental Science
The study of 3,6-Dichloro-2-fluorobenzylamine and related compounds can contribute to environmental science by providing insights into the degradation processes of halogenated organic compounds. Understanding its environmental fate can inform the development of better practices for the use and disposal of such chemicals, minimizing their ecological impact .
Analytical Chemistry
In analytical chemistry, 3,6-Dichloro-2-fluorobenzylamine can be used as a standard or reference compound in various analytical methods. Its unique spectral properties can aid in the calibration of instruments and help in the quantification of similar compounds in complex mixtures .
Biomedical Research
The compound’s potential biomedical applications are being explored, particularly in the context of its interaction with biological molecules. It could be used in the study of amine-related biological processes or as a precursor in the synthesis of biomolecules for medical research purposes .
Safety and Hazards
This chemical is considered hazardous and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3,6-dichloro-2-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKSJHNYMDUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CN)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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